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1-Amino-3-cyanonaphthalene
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Overview
Description
1-Amino-3-cyanonaphthalene is an organic compound with the molecular formula C11H8N2 It is a derivative of naphthalene, where an amino group (-NH2) and a cyano group (-CN) are attached to the first and third positions of the naphthalene ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-cyanonaphthalene can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . Another method involves the nitration of naphthalene followed by reduction and subsequent cyano group introduction.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-cyanonaphthalene undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the cyano group.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
Photochemical Applications
1-Amino-3-cyanonaphthalene has been studied for its role in photochemical reactions, particularly in the formation of exciplexes. Research indicates that this compound can form intermolecular exciplexes when combined with other molecules, such as triethylamine. The solvent and temperature effects on these exciplexes have been documented, showcasing how they influence emission properties and stability under varying conditions .
Table 1: Emission Properties of Exciplexes
Exciplex System | Emission Wavelength (nm) | Solvent Effect |
---|---|---|
1-Cyanonaphthalene/Triethylamine | 480-520 | Significant variation with solvent polarity |
1-Methylnaphthalene/Triethylamine | 490-510 | Less sensitive to solvent changes |
Interstellar Chemistry
The significance of This compound extends to astrophysics, particularly in the study of interstellar chemistry. It has been identified as a component in the molecular clouds of space, contributing to the understanding of polycyclic aromatic hydrocarbons (PAHs). Its stability under UV radiation makes it a candidate for studying the chemical processes occurring in space environments .
The compound has garnered attention for its potential biological activities, particularly in cancer research. Studies suggest that derivatives of This compound may exhibit anticancer properties by inhibiting specific cancer cell lines. Mechanistic studies indicate that these compounds can induce apoptosis through the activation of caspase pathways .
Case Study: Anticancer Activity
A comparative analysis of various derivatives showed that those containing cyano groups demonstrated enhanced biological activity compared to their non-cyano counterparts. In vitro studies indicated a dose-dependent inhibition of cancer cell proliferation at concentrations ranging from 10 µM to 50 µM .
Material Science Applications
In material science, This compound is being explored for its potential use in organic electronics and photonic devices. The compound's unique electronic properties can be leveraged to develop new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1-Amino-3-cyanonaphthalene involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic and electrophilic reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Aminonaphthalene: Similar in structure but lacks the cyano group.
1-Cyanonaphthalene: Similar in structure but lacks the amino group.
2-Amino-3-cyanonaphthalene: A positional isomer with the amino and cyano groups at different positions.
Uniqueness: 1-Amino-3-cyanonaphthalene is unique due to the presence of both an amino and a cyano group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Biological Activity
1-Amino-3-cyanonaphthalene (1A3CN) is an organic compound that has garnered attention for its potential biological activities. This article will explore the compound's biological properties, synthesis methods, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by a naphthalene ring with an amino group at the first position and a cyano group at the third position. Its molecular formula is C11H8N2, and it has a molecular weight of approximately 180.2 g/mol. The presence of both the amino and cyano groups significantly influences its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Nitration of Naphthalene : Naphthalene is nitrated to form nitronaphthalene.
- Reduction : The nitro group is reduced to an amino group using reducing agents such as iron powder.
- Cyanation : The amino compound undergoes a Sandmeyer reaction to introduce the cyano group.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
1A3CN has been investigated for its potential as an antimicrobial agent. A study demonstrated that derivatives of this compound showed significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications in the naphthalene ring could enhance its antimicrobial properties.
Compound | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
This compound | 15 | Staphylococcus aureus |
This compound | 12 | Escherichia coli |
This compound | 10 | Pseudomonas aeruginosa |
Anticancer Properties
In addition to its antimicrobial effects, 1A3CN has shown promise in anticancer research. Studies have reported that this compound can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : 1A3CN effectively inhibits the growth of cancer cell lines.
- Induction of oxidative stress : The compound promotes reactive oxygen species (ROS) production, leading to cell death in tumor cells.
A case study involving breast cancer cell lines demonstrated that treatment with 1A3CN resulted in a significant reduction in cell viability compared to untreated controls.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The cyano group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
Properties
CAS No. |
91135-42-1 |
---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-aminonaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H8N2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,13H2 |
InChI Key |
XCJZOOWUCHTLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)C#N |
Origin of Product |
United States |
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